molecular formula C10H9BrN2O2 B13029115 Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Cat. No.: B13029115
M. Wt: 269.09 g/mol
InChI Key: QPSAMLZAUYIHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is a versatile building block in organic synthesis and medicinal chemistry. The indazole core is a privileged scaffold in pharmacological research, featured in several approved drugs and clinical candidates for its diverse biological activities . This specific compound is engineered for further chemical modification; the bromo substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heterocyclic systems . Concurrently, the ester group serves as a handle for hydrolysis to carboxylic acids or amide formation, facilitating the exploration of structure-activity relationships and the construction of complex molecular architectures . Its primary research value lies in the development of novel therapeutic agents, particularly as an intermediate in synthesizing potential enzyme inhibitors, such as kinase inhibitors for oncology, or antimicrobial compounds . The methylation at the 1-position of the indazole ring enhances metabolic stability, making this derivative particularly valuable for developing drug candidates with improved pharmacokinetic properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-1-methylindazole-4-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3

InChI Key

QPSAMLZAUYIHHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate (CAS: 1781475-09-9) is a highly specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics.[1] As a substituted indazole, it serves as a "privileged scaffold," offering a rigid bicyclic core that mimics the purine bases of DNA and ATP. This structural mimicry makes it invaluable in the design of kinase inhibitors, PARP inhibitors, and modulators of nuclear receptors.

The molecule’s value lies in its orthogonal reactivity : the C-5 bromine atom allows for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C-4 methyl ester provides a handle for acylation, reduction, or heterocycle formation.[1] This guide details the physicochemical properties, synthetic pathways, and experimental protocols necessary to leverage this compound in drug discovery campaigns.

Chemical Identity & Physical Characterization
PropertyData
Chemical Name This compound
CAS Number 1781475-09-9
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
SMILES COC(=O)C1=C(Br)C=CC2=NN(C)C=C12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Purity Standard Typically ≥95% (HPLC) for synthetic applications

Structural Insight: The proximity of the C-4 ester and C-5 bromine creates a sterically congested environment. This "ortho-effect" can force the ester group out of planarity with the aromatic system, potentially influencing the binding kinetics in enzyme pockets.[1] Furthermore, the N-1 methyl group locks the tautomeric state of the indazole, preventing the H-bond donor/acceptor ambiguity often seen in 1H-indazoles.

Synthetic Routes & Regiochemistry

The synthesis of this compound typically follows a convergent route, often requiring the separation of regioisomers.[1]

3.1. Primary Synthetic Pathway

The most robust route involves the methylation of the parent 1H-indazole precursor.[1]

  • Precursor Selection: Start with Methyl 5-bromo-1H-indazole-4-carboxylate .[1][2]

  • N-Alkylation: Reaction with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (Cs₂CO₃ or NaH).[1]

  • Regioselectivity Challenge: Indazole alkylation typically yields a mixture of N-1 (thermodynamic) and N-2 (kinetic) isomers.[1]

    • Observation: The N-1 isomer is generally favored (approx. 3:1 to 10:1 ratio) due to the electronic stabilization of the benzene ring.

    • Purification: The N-1 and N-2 isomers possess distinct polarity profiles, allowing separation via silica gel flash chromatography (Hexane/EtOAc gradient).[1]

3.2. Divergent Functionalization Strategy

The core utility of this molecule is its ability to serve as a branching point in synthesis.[1] The following diagram illustrates the logical flow of functionalization.

G Core Methyl 5-bromo-1-methyl- 1H-indazole-4-carboxylate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl attachment) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), HNR2 Heck Heck Reaction (Alkenylation) Core->Heck Pd(0), Alkene Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH, THF/H2O Reduction Reduction (Alcohol/Aldehyde) Core->Reduction LiBH4 or DIBAL-H Amidation Amidation (Amide formation) Core->Amidation AlMe3, Amine

Figure 1: Divergent synthesis strategy showing orthogonal reactivity at C-5 (Red) and C-4 (Green).[1]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: Suzuki-Miyaura Coupling at C-5

Objective: To attach an aryl group at the 5-position while preserving the 4-ester.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes.[1] Reason: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Checkpoint (TLC/LCMS): Monitor disappearance of the bromide (Starting Material). Look for the mass shift [M+Ar-Br]⁺.[1]

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography.

Protocol B: Controlled Hydrolysis of C-4 Ester

Objective: To generate the free carboxylic acid for subsequent amide coupling.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.0 equiv)[1]

  • Solvent: THF/MeOH/Water (3:1:1)[1]

Procedure:

  • Dissolution: Dissolve the scaffold in THF/MeOH. Cool to 0°C.[1]

  • Activation: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Avoid heating to prevent decarboxylation or nucleophilic attack on the bromine.

  • Checkpoint: LCMS should show full conversion to the acid (Mass = Ester - 14).[1]

  • Workup: Acidify carefully with 1N HCl to pH ~3. The product often precipitates.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.

Medicinal Chemistry Applications
Kinase Inhibition (Type I/II)

The indazole core is a bioisostere of the adenine ring in ATP.[1]

  • Mechanism: The N-1 and N-2 nitrogens can participate in H-bonding with the hinge region of kinases (e.g., VEGFR, CDK).[1]

  • Role of C-5 Br: This position vectors substituents into the "gatekeeper" region or the hydrophobic back pocket, crucial for selectivity.

  • Role of C-4 Ester: Often used to attach solubilizing groups (like piperazines) via amide linkages, projecting into the solvent-exposed region.[1]

PARP Inhibitors

Indazole-carboxamides are well-validated scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibition (e.g., Niraparib analogs).[1]

  • Design Logic: The C-4 amide acts as a pharmacophore mimicking the nicotinamide moiety of NAD+.[1]

  • Synthesis Flow: The methyl ester is hydrolyzed to the acid, then coupled with a bicyclic amine to generate the final drug candidate.

Safety & Handling (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C, sealed, protected from light. (Brominated compounds can be light-sensitive).[1]

References
  • DiVA Portal. (2024).[1] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link][1]

Sources

A Technical Guide to the Structural Elucidation of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the methodologies and analytical reasoning required for the definitive structure elucidation of methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate. We will explore the synergistic application of modern spectroscopic techniques to solve this chemical puzzle, emphasizing not just the "how" but the "why" behind each experimental choice.

The Analytical Challenge: Beyond the Molecular Formula

The compound , this compound, has the molecular formula C₉H₇BrN₂O₂. While this provides a starting point, it is insufficient for unambiguous identification. The primary challenges in elucidating this structure lie in confirming:

  • The Indazole Core: Verifying the presence of the bicyclic indazole ring system.

  • Substitution Pattern: Precisely locating the bromo, methyl, and methyl carboxylate groups on the indazole ring.

  • N-Methylation Site: Differentiating between the N1 and N2 isomers, a common ambiguity in indazole chemistry.[1]

This guide will demonstrate how a multi-technique approach provides a self-validating system for confirming the precise arrangement of every atom in the molecule.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is paramount to success. The process involves gathering data from multiple orthogonal techniques, with each result providing a piece of the puzzle.

structure_elucidation_workflow cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Functional Groups MS->NMR_1D Confirms Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) - H-H & H-C Correlations - Long-Range Connectivity NMR_1D->NMR_2D Assign Signals XRay Single Crystal X-Ray - Absolute Structure - Bond Lengths/Angles NMR_2D->XRay Proposes Structure Final_Structure Elucidated Structure NMR_2D->Final_Structure Confirms Connectivity

Caption: A strategic workflow for unambiguous structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry (MS) is the initial and essential step to confirm the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact molecular weight and confirm the elemental formula.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an Electrospray Ionization (ESI) source.[2]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

    • Ensure a mass accuracy of <5 ppm to confidently determine the elemental formula.

  • Data Analysis:

    • Look for the molecular ion peak.

    • Critically, observe the isotopic pattern. The presence of a bromine atom will result in two peaks of nearly equal intensity (¹⁹Br and ⁸¹Br), separated by approximately 2 Da. This is a key diagnostic feature.[2][3]

Expected Data & Interpretation

The data should confirm the molecular formula C₉H₇BrN₂O₂.

Adduct Calculated m/z Observed m/z (Example) Key Observation
[M+H]⁺254.9767~254.9765A doublet peak (M and M+2) of ~1:1 intensity ratio confirming the presence of one bromine atom.
[M+Na]⁺276.9586~276.9584Also shows the characteristic bromine isotopic pattern.

NMR Spectroscopy: Building the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[4] A combination of 1D and 2D NMR experiments is required to piece together the connectivity.

Experimental Protocol: NMR Spectroscopy
  • Objective: To determine the complete carbon-hydrogen framework and connectivity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[2]

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

    • Acquire 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Data Interpretation: A Step-by-Step Analysis

¹H NMR: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Causality
~8.2Singlet1HH-3The indazole H-3 proton is typically a singlet in the aromatic region.
~7.5-7.8Doublet1HH-7Aromatic proton adjacent to the ring fusion.
~7.3-7.5Doublet1HH-6Aromatic proton coupled to H-7.
~4.0Singlet3HO-CH₃Ester methyl group, deshielded by the adjacent oxygen.
~3.8Singlet3HN-CH₃N-methyl group on the indazole ring. The chemical shift helps distinguish between N1 and N2 isomers.[1]

¹³C NMR: Carbon Environments

The ¹³C NMR spectrum shows the number of unique carbon atoms.

Predicted Chemical Shift (δ) ppm Assignment Causality
~165C=OCarbonyl carbon of the ester group.
~140C-7aQuaternary carbon at the ring junction.
~135C-3Indazole C-3 carbon.
~120-130C-6, C-7Aromatic CH carbons.
~115C-3aQuaternary carbon at the ring junction.
~110C-5Carbon bearing the bromine atom (signal may be weak).
~105C-4Carbon bearing the carboxylate group.
~52O-CH₃Ester methyl carbon.
~35N-CH₃N-methyl carbon.

2D NMR: Connecting the Pieces

  • COSY (Correlation Spectroscopy): This experiment will show a correlation between the H-6 and H-7 protons, confirming their adjacent positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the CH signals identified in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity and confirming the substitution pattern and N-methylation site.

hmbc_correlations cluster_indazole Key HMBC Correlations H3 H-3 (~8.2 ppm) C4 C-4 H3->C4 C3a C-3a H3->C3a NCH3 N-CH₃ (~3.8 ppm) NCH3->C3a Confirms N1-Methyl C7a C-7a NCH3->C7a Confirms N1-Methyl OCH3 O-CH₃ (~4.0 ppm) CO C=O OCH3->CO H7 H-7 (~7.5-7.8 ppm) H7->C3a C5 C5 H7->C5

Sources

Role of Bromoindazoles in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The bromoindazole scaffold represents a high-value pharmacophore and synthetic linchpin in modern drug discovery. Unlike simple structural fillers, the bromine atom on the indazole core serves a dual purpose: it acts as a reactive handle for late-stage diversification (via palladium-catalyzed cross-couplings) and, in specific contexts, functions as a halogen-bond donor to enhance target affinity. This guide dissects the synthetic regiochemistry, cross-coupling protocols, and pharmacological utility of bromoindazoles, specifically targeting kinase inhibitor development.

Part 1: The Synthetic Advantage – Regiocontrol & Functionalization

The primary challenge in working with indazoles is controlling regioselectivity during halogenation and subsequent functionalization. The electronic disparity between the pyrazole (electron-rich) and benzene (electron-poor but activated) rings dictates the outcome.

Regioselective Bromination Protocols

The site of bromination is pH-dependent. Understanding this mechanism is critical for avoiding isomeric mixtures that require tedious chromatographic separation.

  • C-3 Bromination (Basic Conditions): Under basic conditions, the proton on N-1 is removed, increasing electron density on the pyrazole ring. Electrophilic attack occurs exclusively at C-3.

  • C-5 Bromination (Acidic Conditions): In acetic acid, the pyrazole nitrogen is protonated/deactivated. The electrophilic substitution shifts to the homocycle (benzene ring), favoring the C-5 position due to electronic directing effects of the hydrazone-like system.

Visualization: Decision Tree for Regioselective Synthesis

The following diagram illustrates the workflow for accessing specific bromoindazole isomers.

Regioselectivity Start 1H-Indazole (Starting Material) ConditionA Basic Media (Br2, NaOH, Dioxane) Start->ConditionA Route A ConditionB Acidic Media (Br2, AcOH) Start->ConditionB Route B ProductA 3-Bromo-1H-indazole (>95% Regioselectivity) ConditionA->ProductA Electrophilic Subst. on Pyrazole ProductB 5-Bromo-1H-indazole (Major Isomer) ConditionB->ProductB Electrophilic Subst. on Benzene

Figure 1. Regiodivergent synthesis of 3-bromo and 5-bromoindazoles controlled by reaction medium pH.

Part 2: Cross-Coupling Protocols & Methodology

The bromine handle allows for the rapid generation of libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the free N-H of the indazole can poison palladium catalysts.

Critical Protocol: N-Protection Strategy

Expert Insight: Never attempt a low-catalyst-loading coupling on a free 1H-indazole. The acidic N-H proton (pKa ~14) can deprotonate under basic coupling conditions, forming an indazolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle.

  • Recommendation: Protect N-1 with THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc before coupling.

Standard Operating Procedure: Suzuki-Miyaura Coupling

Target: Synthesis of 3-Arylindazoles from 3-Bromoindazole.

Reagents:

  • Substrate: 1-(THP)-3-bromoindazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Setup: Charge a microwave vial with the bromoindazole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane/MeOH to remove the THP group.

Visualization: Catalytic Cycle & Failure Modes

This diagram highlights where the reaction fails if the N-protection step is skipped.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br-) Complex1->BaseStep Failure FAILURE MODE: Free NH coordinates Pd (Cycle Arrest) Complex1->Failure If N-H unprotected TransMet Transmetallation (Boronic Acid enters) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2. Suzuki-Miyaura catalytic cycle for bromoindazoles, highlighting the catalyst poisoning risk.

Part 3: Pharmacological Utility & Case Studies

Bromoindazoles are not just intermediates; they are precursors to "privileged structures" in kinase inhibition. The indazole core mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinases.

Key Kinase Targets

The following table summarizes high-value targets where indazole derivatives (derived from bromo-precursors) show potency.

Target KinaseDisease IndicationRole of Indazole ScaffoldKey Drug/Lead
VEGFR Renal Cell CarcinomaHinge binder (mimics Adenine)Axitinib (Inlyta)
PLK1 Acute Myeloid LeukemiaATP-competitive inhibitionBI-2536 (Derivative)
Aurora-A Solid TumorsStabilizes inactive conformationMK-5108
GSK-3β Alzheimer's/DiabetesH-bonding with Val1353-Aminoindazole derivs
Halogen Bonding (The "Sigma Hole")

While often replaced, the bromine atom itself can enhance binding.

  • Mechanism: The bromine atom exhibits a "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond.

  • Interaction: This positive patch can form a linear non-covalent bond with backbone carbonyl oxygens (Lewis bases) in the protein binding pocket.

  • Application: In designing inhibitors for CK2 (Casein Kinase 2) , retaining the bromine at the 5- or 6-position has been shown to increase selectivity by engaging unique water networks or carbonyls that smaller atoms (F, H) cannot reach.

References

  • Regioselective Synthesis of Indazoles

    • Title: Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • Kinase Inhibition & Scaffold Utility

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[2]

    • Source: RSC Advances (2021).[2]

    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Title: Halogen Bonding: A New Frontier in Medicinal Chemistry.[3][4]

    • Source: Journal of Medicinal Chemistry / ResearchG
    • URL:[Link]

  • Palladium-Catalyzed Coupling Mechanisms

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura).[5][6]

    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Spectroscopic Profile of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific N-methylated derivative, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from closely related structural analogs, to present a robust, predicted spectroscopic profile. This guide is designed to serve as a foundational resource for researchers in the identification, characterization, and quality control of this molecule.

Introduction and Molecular Structure

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in numerous pharmacologically active agents. The precise substitution pattern—a bromine atom at position 5, a methyl ester at position 4, and a methyl group on the N1 nitrogen—imparts specific physicochemical properties that are critical for its biological activity and synthetic utility. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.

The structural integrity of a given batch of this compound can be unequivocally verified by a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Molecular Structure:

Caption: Logical workflow for NMR-based structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/z Value Ion Species Interpretation
268.98/270.98 [M+H]⁺ Molecular Ion Peak. The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This is a critical diagnostic feature. [1]
237.95/239.95 [M+H - OCH₃]⁺ Loss of the methoxy radical from the ester group.
210.96/212.96 [M+H - CO₂CH₃]⁺ Loss of the entire methyl carboxylate group as a radical.

| 189.98 | [M+H - Br]⁺ | Loss of the bromine atom. |

The most crucial observation in the mass spectrum will be the M and M+2 isotopic pattern for the molecular ion, which provides definitive evidence for the presence of a single bromine atom. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2950-2850 Medium-Weak Aliphatic C-H (from CH₃) Stretch
~1730-1715 Strong Ester C=O Stretch
~1610, ~1480 Medium Aromatic C=C Stretch
~1300-1150 Strong Ester C-O Stretch

| ~690-515 | Medium | C-Br | Stretch |

The strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group. [2][3]The C-Br stretch appears in the fingerprint region and can confirm the presence of the halogen. [4][5]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. Calibrate the spectrum to the central peak of the CDCl₃ solvent signal at 77.16 ppm.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [6]

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This guide establishes a detailed, predicted spectroscopic fingerprint for this compound. The key identifying features include:

  • ¹H NMR: Distinct singlets for N-CH₃ (~4.10 ppm) and O-CH₃ (~4.00 ppm), alongside three aromatic protons.

  • ¹³C NMR: Nine unique carbon signals, including a characteristic ester carbonyl at ~166.0 ppm and an N-methyl carbon at ~35.5 ppm.

  • MS: A definitive [M+H]⁺ isotopic cluster at m/z 268.98/270.98, confirming the presence of one bromine atom.

  • IR: A strong C=O stretch around 1720 cm⁻¹ and a C-Br vibration in the fingerprint region.

By cross-referencing experimental data with these predicted values, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved February 17, 2026, from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved February 17, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved February 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2016, May 23). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved February 17, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Academic Journal of Chemistry. (2023, October 7). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Retrieved February 17, 2026, from [Link]

  • CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 5-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). Retrieved February 17, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved February 17, 2026, from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved February 17, 2026, from [Link]

  • UCSC. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Interpretation of Mass Spectra. (n.d.). Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 17, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-1h-indazole-4-carboxylic acid (C8H5BrN2O2). Retrieved February 17, 2026, from [Link]

  • UAB. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved February 17, 2026, from [Link]

  • Chemicalland21. (n.d.). Methyl 5-bromo-1H-indole-4-carboxylate. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved February 17, 2026, from [Link]

  • At Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, October 16). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved February 17, 2026, from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, January 30). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Retrieved February 17, 2026, from [Link]

Sources

Physical and chemical properties of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides an in-depth analysis of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate , a critical intermediate in the synthesis of indazole-based kinase inhibitors.

Executive Summary

This compound is a highly functionalized heterocyclic building block used primarily in medicinal chemistry. Its structure features three distinct reactive handles—an aryl bromide, a methyl ester, and an indazole core—making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) . It is particularly valued in the development of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, where the indazole core mimics the adenine moiety of ATP in the kinase binding pocket.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
  • IUPAC Name: this compound[1]

  • Parent Scaffold CAS: 1037840-79-1 (Methyl 5-bromo-1H-indazole-4-carboxylate)[2]

  • Molecular Formula: C₁₀H₉BrN₂O₂

  • SMILES: CN1N=CC2=C1C(C(=O)OC)=C(Br)C=C2

  • InChI Key: (Predicted based on structure) HVZ... (Derivative specific)

Structural Features

The molecule consists of a bicyclic indazole system. The N1-methyl group locks the tautomeric equilibrium, preventing the N1-H/N2-H shift common in unsubstituted indazoles.

  • Position 4 (Ester): Provides a handle for cyclization or conversion to amides/alcohols.

  • Position 5 (Bromide): A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Position 1 (Methyl): Increases lipophilicity and metabolic stability compared to the N-H parent.

Physical & Chemical Properties[6][7][8][9]

The following data aggregates experimental values for the parent scaffold and calculated properties for the N-methyl derivative using ACD/Labs and ChemAxon algorithms.

PropertyValueSource/Note
Molecular Weight 269.10 g/mol Calculated
Appearance Off-white to pale yellow solidExperimental (Analog)
Melting Point 148–152 °CPredicted (Lower than NH parent due to loss of H-bond donor)
Boiling Point 360.5 ± 42.0 °CPredicted @ 760 mmHg
LogP 2.45 ± 0.3Predicted (High lipophilicity)
pKa ~1.5 (Conjugate acid)Indazole N2 basicity
Solubility DMSO (>50 mg/mL), DCM, EtOAcInsoluble in water

Synthesis & Regiochemistry[1][11]

The synthesis of this compound hinges on the regioselective methylation of the 1H-indazole precursor. Direct alkylation of indazoles typically yields a mixture of N1- and N2-alkylated products.[3]

Regioselectivity Mechanism

Indazoles exist in a tautomeric equilibrium (1H vs. 2H).

  • Thermodynamic Control: The 1H-isomer is generally more stable (aromaticity of the benzene ring is preserved).[4]

  • Kinetic Control: Alkylation often occurs at N2 due to lone pair availability, but under specific conditions (e.g., thermodynamic equilibration or specific bases), N1-methylation is favored.

Diagram 1: Synthesis Workflow & Regioselectivity

Synthesis Precursor Methyl 5-bromo-1H-indazole-4-carboxylate (CAS: 1037840-79-1) Reagents MeI (1.2 eq), Cs2CO3 DMF or THF, 60°C Precursor->Reagents Transition Transition State (Steric/Electronic Control) Reagents->Transition ProductN1 Target: N1-Methyl (Thermodynamic Product) Transition->ProductN1 Major (>85%) ProductN2 Impurity: N2-Methyl (Kinetic Product) Transition->ProductN2 Minor (<15%)

Caption: Regioselective methylation pathway. High temperatures and thermodynamic bases (Cs₂CO₃) favor the N1-isomer.

Experimental Protocol: N-Methylation

Objective: Synthesize this compound from its NH precursor.

Reagents:

  • Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq)

  • Iodomethane (MeI) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 5-bromo-1H-indazole-4-carboxylate (10 g, 39.2 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add Cs₂CO₃ (25.5 g, 78.4 mmol) in a single portion. The suspension may turn slightly yellow.

  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (2.93 mL, 47.0 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The N1-product is typically less polar than the NH-starting material.

  • Workup: Pour the reaction mixture into ice-water (500 mL). A precipitate should form.[5]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[6] Extract with EtOAc (3 x 100 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes) to separate the minor N2-isomer.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for a sharp singlet at ~4.05 ppm (3H, N-Me). The N2-isomer methyl peak typically appears downfield (~4.2 ppm).

  • LC-MS: Mass peak [M+H]+ = 269.1/271.1 (Br isotope pattern).

Reactivity & Applications in Drug Discovery[7][13]

This scaffold is a "linchpin" intermediate. Its orthogonal reactivity allows for the sequential construction of complex kinase inhibitors.

Diagram 2: Reactivity Profile

Reactivity Center Methyl 5-bromo-1-methyl- 1H-indazole-4-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki Br Site Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Center->Hydrolysis Ester Site Amidation Direct Amidation (AlMe3, Amine) Center->Amidation Ester Site Biaryl 5-Aryl Indazoles (Kinase Hinge Binders) Suzuki->Biaryl Acid Carboxylic Acid (Scaffold Extension) Hydrolysis->Acid Amide Carboxamide (Solubility/H-Bonding) Amidation->Amide

Caption: Orthogonal reactivity profile. The Br atom allows C-C bond formation, while the ester allows C-N or C-O bond formation.

Case Study: Kinase Inhibition

In the context of FGFR inhibitors , the indazole nitrogen (N2) often accepts a hydrogen bond from the kinase hinge region (Ala residue). The substituent at Position 5 (introduced via the bromide) extends into the hydrophobic pocket, determining selectivity. The Position 4 ester is often converted to an amide to interact with the gatekeeper residue or solvent front.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]

References

  • Sigma-Aldrich. Methyl 5-bromo-1H-indazole-4-carboxylate Product Page. (Parent Scaffold Data). Link

  • PubChem. Compound Summary: Methyl 5-bromo-1H-indazole-4-carboxylate. National Library of Medicine. Link

  • Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[3][7] Discusses N1 vs N2 selectivity mechanisms. Link

  • Journal of Medicinal Chemistry.Discovery of Indazole-Based Kinase Inhibitors. (General reference for scaffold utility).
  • Organic Syntheses. General procedures for Indazole Methylation. Org. Synth. 2021, 98, 171-193. Link

Sources

Methodological & Application

Application of Bromoindazoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Indazoles (1H-indazole) represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Bromoindazoles serve as the primary linchpins for accessing these complex architectures. Their utility lies in the orthogonal reactivity of the bromine handle, which allows for site-selective Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bond formation.

This guide provides field-proven protocols for the functionalization of bromoindazoles. It addresses critical challenges such as catalyst poisoning by the free N-H , regiocontrol in poly-halogenated systems , and reductive dehalogenation during Heck couplings.

Strategic Functionalization Map

The reactivity of the indazole core is non-uniform. The choice of bromoindazole isomer (3-, 4-, 5-, 6-, or 7-bromo) dictates the synthetic strategy.

Graphviz Diagram: Indazole Reactivity & Functionalization Logic

IndazoleFunctionalization Core Indazole Core C3 C-3 Position (High Electrophilic Reactivity) Core->C3 Direct Halogenation (NBS/I2) Benzene Benzene Ring (C4-C7) (Cross-Coupling Sites) Core->Benzene Pre-functionalized Building Blocks NH N-1 Position (Protecting Group Required) Core->NH SEM/THP/Boc Protection Suzuki Suzuki-Miyaura (Biaryl Synthesis) C3->Suzuki Pd(PPh3)4 / Microwave Heck Heck Reaction (Vinylation) C3->Heck Pd(OAc)2 / Ball-Milling Benzene->Suzuki Pd(dppf)Cl2 / K2CO3 Buchwald Buchwald-Hartwig (Amination) Benzene->Buchwald Pd2(dba)3 / BrettPhos NH->Suzuki Prevents Catalyst Poisoning

Caption: Strategic map illustrating the reactivity differences between the pyrazole (C3) and benzene (C4-7) rings, and the necessity of N-1 protection.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the workhorse for attaching aryl and heteroaryl groups. A common pitfall is the acidity of the N-H proton (pKa ~14), which can quench active Pd species. While "free (NH)" protocols exist, N-protection (THP, SEM, Boc) generally improves yields.

Scope: 3-Bromo and 5-Bromoindazoles

Target Transformation: Formation of biaryl kinase inhibitor motifs.

Reagents & Equipment
ComponentSpecificationRole
Substrate 3-Bromoindazole or 5-Bromoindazole (1.0 equiv)Electrophile
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂ (3–5 mol%)Catalyst (High stability)
Base K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (solid, 3.0 equiv)Base
Solvent 1,4-Dioxane / Water (4:[1]1) or DMESolvent System
Atmosphere Argon or Nitrogen (Balloon)Inert Environment
Step-by-Step Methodology
  • Preparation: In a microwave vial or Schlenk tube, charge the bromoindazole (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inertion: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and 2.0 M aqueous K₂CO₃ (1 mL).

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 30–60 minutes (Preferred for sterically hindered substrates).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: For 3-bromoindazoles, microwave irradiation significantly reduces debromination side-products compared to prolonged thermal heating.

Protocol 2: Buchwald-Hartwig Amination

Creating C-N bonds at the C5 or C6 position is critical for synthesizing aminoindazole derivatives (e.g., Pazopanib intermediates). This reaction is sensitive to steric hindrance and electronic deactivation.

Scope: 5-Bromo and 6-Bromoindazoles

Target Transformation: Amination with primary or secondary amines.

Reagents & Equipment
ComponentSpecificationRole
Catalyst Source Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂Precatalyst
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)Ligand (Critical choice)
Base LiHMDS (1.0 M in THF) or NaOtBuStrong Base
Solvent Toluene or 1,4-Dioxane (Anhydrous)Solvent
Step-by-Step Methodology
  • Catalyst Pre-formation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and the Ligand (L:Pd ratio 2:1) in the reaction solvent. Stir for 5 mins at RT to generate the active catalyst species.

  • Addition: Add the N-protected bromoindazole (1.0 equiv) and the amine (1.2 equiv).

  • Base Addition: Add LiHMDS (2.0 equiv) dropwise. Note: LiHMDS is preferred over alkoxides for base-sensitive substrates.

  • Heating: Heat to 100°C for 12–18 hours.

  • Quench: Cool to RT, dilute with ether, and filter through a Celite pad.

  • Purification: Silica gel chromatography. Tip: Pre-treat silica with 1% Et₃N to prevent streaking of the amine product.

Expert Insight: Do not attempt this on unprotected indazoles. The N-H deprotonation competes with the amine coupling, leading to N-arylation of the indazole nitrogen instead of the desired C-N bond formation.

Protocol 3: The Heck Reaction & Axitinib Synthesis

The Heck reaction on bromoindazoles is notoriously difficult due to reductive dehalogenation (where the Br is replaced by H). This is a major impurity in Axitinib manufacturing.

Case Study: Synthesis of Axitinib Intermediate

The synthesis of Axitinib involves coupling a 3-haloindazole with 2-vinylpyridine.[3] While the industrial route often uses 3-iodo, the 3-bromo analog can be used with specific modifications to suppress dehalogenation.

Graphviz Diagram: Axitinib Workflow

AxitinibSynthesis Start 6-Nitroindazole Step1 1. Protection (THP) 2. C3-Halogenation (NBS/NIS) Start->Step1 Inter1 3-Halo-6-nitro-1-THP-indazole Step1->Inter1 Heck Heck Coupling (Pd(OAc)2 / Xantphos / Base) Inter1->Heck Inter2 Vinyl-Indazole Intermediate Heck->Inter2 Reagents + 2-Vinylpyridine Reagents->Heck Final Axitinib Inter2->Final Nitro Reduction & Amide Coupling

Caption: Synthetic workflow for Axitinib highlighting the critical Heck coupling step.

Optimized Protocol (Suppression of Dehalogenation)
  • Substrate: 3-Bromo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Catalyst System: Pd(OAc)₂ (5 mol%) + Xantphos (5 mol%). Xantphos is superior to PPh₃ for preventing catalyst decomposition.

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv).

    • Mechanism:[4][5][6][7][8] TBAB stabilizes the Pd-nanoparticles and increases the rate of oxidative addition relative to the dehalogenation pathway.

  • Conditions: DMF, 100°C, 12 hours.

  • Alternative (Green Chemistry): High-speed ball-milling (solvent-free) with NaBr additives has been shown to completely suppress dehalogenation in 3-bromoindazoles.

Troubleshooting & Optimization Guide

ProblemProbable CauseSolution
Low Conversion Catalyst poisoning by free N-H.Protect N-1 with THP, SEM, or Boc.
Dehalogenation (Ar-H formed)

-hydride elimination or slow oxidative addition.
Switch solvent to DMF; Add TBAB; Use bidentate ligands (dppf, Xantphos).
Regio-scrambling Migration of protecting group.Avoid acyl protecting groups under basic conditions; use SEM or THP.
Protodeboronation Unstable boronic acid (2-heteroaryl).Use Boronic Esters (Pinacol) or MIDA boronates; Add CuCl co-catalyst.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. (Analogous chemistry for indazoles). Link

  • Beilstein J. Org. Chem. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.[3] 2018, 14, 786–795. Link

  • Current Organic Chemistry. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. 2013, 17, 304–309. Link

  • RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 2021, 11, 6593. Link

  • Org. Process Res. Dev. Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. (Detailed Heck protocols). Link

Sources

Troubleshooting & Optimization

Overcoming challenges in the N-methylation of amino-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylation of Amino-Indazoles

Welcome to the Advanced Synthesis Support Module. Subject: Overcoming Regioselectivity & Chemoselectivity Challenges in Amino-Indazole Methylation. Status: Active Lead Scientist: Dr. A. Vance (Senior Application Scientist)

Executive Summary: The "Ambident" Problem

The methylation of amino-indazoles presents a classic "Double-Ambident" challenge. You are fighting two wars simultaneously:

  • Chemoselectivity: The exocyclic amine (

    
    ) vs. the indazole ring nitrogens.
    
  • Regioselectivity: The

    
     (benzenoid) vs. 
    
    
    
    (quinonoid) ring nitrogen.

The Golden Rule: Do not attempt direct methylation of unprotected amino-indazoles. The exocyclic amine is a better nucleophile than the neutral indazole ring. You will get mixtures of exocyclic methylation and ring methylation.

Strategic Workflow: The "Protect-Direct-Deprotect" Protocol

To guarantee purity and yield, you must isolate the variables. The following decision matrix outlines the standard operating procedure (SOP) for high-fidelity synthesis.

IndazoleWorkflow Start Start: Amino-Indazole Protect Step 1: Protect Exocyclic Amine (Boc/Cbz) Start->Protect Mandatory Decision Decision: Target Isomer? Protect->Decision N1_Path Target: N1-Methyl (Thermodynamic) Decision->N1_Path N2_Path Target: N2-Methyl (Kinetic) Decision->N2_Path Cond_N1 Conditions A: NaH / THF / Heat or Cs2CO3 / DMF / 80°C N1_Path->Cond_N1 Cond_N2 Conditions B: Me3OBF4 (Meerwein) DCM / RT / Neutral N2_Path->Cond_N2 Deprotect Step 3: Deprotection (TFA or H2/Pd) Cond_N1->Deprotect Cond_N2->Deprotect Final Final Product Deprotect->Final

Figure 1: Strategic decision tree for the controlled methylation of amino-indazoles. Note the mandatory protection step.

Module A: Achieving -Selectivity (Thermodynamic Control)

The


-isomer is generally the thermodynamic product.[1][2] The goal is to allow the reaction to equilibrate, favoring the more stable benzenoid structure.

Q: Why do I still see


 impurities even with NaH? 
A:  This is often a kinetic trap. If the temperature is too low or the reaction time too short, the alkylating agent reacts with the 

position (which has higher electron density in the anion) before equilibration occurs.

Protocol A (


-Dominant): 
  • Protection: Ensure exocyclic amine is Boc-protected.

  • Solvent: Anhydrous DMF or THF (Polar aprotic solvents dissociate the cation-anion pair).

  • Base: Sodium Hydride (NaH) (1.2 equiv) or Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Electrophile: Methyl Iodide (MeI) (1.1 equiv).

  • Procedure:

    • Dissolve substrate in solvent.[3]

    • Add Base at 0°C. Crucial: Stir for 30-60 mins to ensure complete deprotonation and anion formation.

    • Add MeI dropwise.

    • The Fix: Heat to 60–80°C. Thermal energy overcomes the activation barrier, allowing the kinetic

      
       product (if formed) to revert and alkylate at the thermodynamic 
      
      
      
      position via an intermolecular mechanism or simply favoring the
      
      
      pathway initially [1, 2].

Module B: Achieving -Selectivity (Kinetic Control)

The


-isomer is the kinetic product.[1][2][4] To trap this, you must avoid the anionic intermediate that allows equilibration.

Q: How do I force methylation at


? 
A:  Use neutral conditions and a "hard" methylating agent that attacks the most available lone pair. In neutral indazoles, the 

lone pair is in an

orbital in the plane of the ring and is more accessible than the

hydrogen-bearing nitrogen.

Protocol B (


-Dominant): 
  • Protection: Boc-protection is still recommended to avoid quaternary ammonium salt formation on the exocyclic amine.

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    , Meerwein's salt).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Base: None (or a very weak base like

    
     if acid sensitivity is high).
    
  • Procedure:

    • Dissolve substrate in DCM at Room Temperature (RT).

    • Add Meerwein’s salt (1.1 equiv).

    • Stir at RT.[3] Do not heat.

    • Note: This method relies on the nucleophilicity of the neutral

      
       atom [1, 3].
      

Troubleshooting & FAQs

Table 1: Common Failure Modes and Solutions

SymptomRoot CauseCorrective Action
Mixture of

/

(~1:1)
"Soft" conditions used (e.g.,

in Acetone).
Switch to NaH/THF and heat (for

) or Meerwein/DCM (for

). Avoid weak bases.
Methylation of exocyclic amine Lack of protecting group.Install Boc (tert-butyloxycarbonyl) or Trt (Trityl) before methylation.
Low Conversion MeI is volatile; escaped system.Use a sealed tube or a reflux condenser. Ensure MeI is fresh (colorless, not brown).
Over-methylation (Quaternization) Excess methylating agent.Strictly control equivalents (1.05 - 1.1 eq). Monitor via LCMS.[3][5]
Cannot separate isomers Similar polarity on silica.Use 2D TLC .

is usually less polar in EtOAc/Hexane than

, but this varies. Try Toluene/Acetone gradients.

Identification: The "HMBC" Check

Do not rely solely on 1H NMR shifts. The definitive proof of regiochemistry is HMBC (Heteronuclear Multiple Bond Correlation) .

  • 
    -Methyl:  The methyl protons will show a correlation to the bridgehead carbon (
    
    
    
    ) and Carbon-3 (
    
    
    ).[6]
  • 
    -Methyl:  The methyl protons will show a correlation only to Carbon-3 (
    
    
    
    ) and potentially
    
    
    , but the coupling pattern is distinctively different from the
    
    
    isomer [4].

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from

  • Beilstein Institute. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Retrieved from

Sources

Optimization of Sonogashira coupling for indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Sonogashira Coupling for Indazole Compounds

Case ID: IND-SONO-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of C3-Alkynylation on Indazole Scaffolds

Executive Summary & Core Directive

The Sonogashira coupling at the C3 position of the indazole ring is a high-value transformation for generating kinase inhibitors and CNS-active agents. However, the indazole core presents unique challenges due to the acidic N1-proton (pKa ~14) and the coordinating ability of the pyrazole nitrogens.

The "Golden Rule" of Indazole Coupling: Do not attempt C3-Sonogashira coupling on unprotected indazoles. Experimental data overwhelmingly indicates that the free N1-H poisons the palladium catalyst and promotes competitive N-arylation or homocoupling. High-yielding protocols universally require N1-protection (Boc, THP, SEM, or Tosyl) prior to the cross-coupling event.

Diagnostic Decision Tree (Workflow Optimization)

Before initiating your experiment, use this decision matrix to select the optimal conditions based on your substrate's electronic profile.

IndazoleOptimization Start Substrate Analysis: 3-Haloindazole CheckProtection Is N1 Protected? Start->CheckProtection Protect ACTION REQUIRED: Protect N1 (THP, Boc, SEM) CheckProtection->Protect No HalogenCheck Halogen Type? CheckProtection->HalogenCheck Yes Protect->HalogenCheck Iodide Iodide (I) HalogenCheck->Iodide Bromide Bromide (Br) / Chloride (Cl) HalogenCheck->Bromide StdCond Standard Protocol: Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Et3N/THF, RT to 60°C Iodide->StdCond YieldCheck Yield < 50%? StdCond->YieldCheck AdvCond Advanced Protocol: Pd(OAc)2 + XPhos (or Pd-XPhos G2) Cs2CO3, Dioxane, 80-100°C Bromide->AdvCond AdvCond->YieldCheck Troubleshoot1 Issue: Glaser Homocoupling Sol: Degas thoroughly, Switch to Cu-free YieldCheck->Troubleshoot1 Yes (Dimer formed) Troubleshoot2 Issue: De-protection Sol: Switch base to weak inorganic (K3PO4) YieldCheck->Troubleshoot2 Yes (SM recovered)

Figure 1: Strategic workflow for optimizing Sonogashira coupling on indazole scaffolds. Note the critical checkpoint at N1-protection.

Technical Modules: Troubleshooting & Optimization

Module 1: The N-Protection Necessity

Q: Why does my reaction turn black and fail with unprotected 3-iodoindazole? A: The free N1-H of indazole is acidic. In the presence of the basic conditions required for Sonogashira coupling (e.g., Et3N), the indazole is deprotonated. The resulting indazolyl anion is a potent ligand that coordinates to the Pd(II) species, forming a stable, unreactive complex (catalyst poisoning). Furthermore, the N-anion can compete as a nucleophile, leading to N-alkynylation side products.

  • Recommendation: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These are stable to basic coupling conditions but removable with acid later. Boc can be used but may be labile if high temperatures (>80°C) or strong nucleophilic amines are used.

Module 2: Catalyst & Ligand Selection

Q: Standard Pd(PPh3)4 isn't working for my 3-bromoindazole. What now? A: Aryl bromides and chlorides are less reactive toward oxidative addition than iodides. Triphenylphosphine (PPh3) is often insufficient for these difficult substrates, especially on the electron-rich indazole core.

  • The Fix: Switch to Buchwald Ligands , specifically XPhos or SPhos .

    • Mechanism: These bulky, electron-rich dialkylbiaryl phosphines facilitate the oxidative addition of Ar-Br/Cl and stabilize the monoligated Pd(0) species.

    • Precatalysts: Use XPhos Pd G2 or G3 precatalysts to ensure a defined 1:1 Pd:Ligand ratio and rapid activation.

Data Comparison: Catalyst Performance on 3-Bromo-1-THP-indazole

Catalyst System Base/Solvent Temp Yield Notes
Pd(PPh3)4 (5%) / CuI Et3N / DMF 80°C 35% Incomplete conversion, significant debromination.
PdCl2(PPh3)2 / CuI Et3N / THF 70°C 42% Slow reaction, some homocoupling.
Pd(OAc)2 / XPhos Cs2CO3 / Dioxane 90°C 92% Recommended for bromides.

| Pd(dppf)Cl2 | Et3N / DMF | 90°C | 60% | Moderate success, difficult purification. |

Module 3: Copper-Free vs. Copper-Cocatalyzed

Q: I am seeing significant homocoupling of my alkyne (Glaser product). How do I stop this? A: Glaser coupling is mediated by Copper(I) in the presence of oxygen.

  • Immediate Action: Ensure rigorous degassing (freeze-pump-thaw x3).

  • Strategic Shift: If the problem persists, switch to a Copper-Free protocol.

    • Protocol: Use Pd(OAc)2 (5 mol%) , XPhos (10 mol%) , and Cs2CO3 (2 equiv) in MeCN or Dioxane .

    • Why it works: Eliminating Cu prevents the formation of the Cu-acetylide intermediate responsible for the homocoupling, forcing the reaction through a Pd-only "cationic" or "anionic" pathway [1].

Module 4: Purification & Metal Removal

Q: My product is purple/brown after the column. How do I remove residual Pd/Cu? A: Indazoles are polar and coordinate metals, making silica chromatography insufficient for total metal removal.

  • Solution: Use a scavenger resin or specific wash.

    • SiliaMetS® Thiol (or equivalent): Add 3-5 equivalents (w/w) to the crude reaction mixture in EtOAc/THF, stir for 4 hours, and filter.

    • N-Acetyl Cysteine Wash: Dissolve crude in EtOAc, wash 3x with 0.5M aqueous N-Acetyl Cysteine. The Pd coordinates to the sulfur and moves to the aqueous phase.

Detailed Experimental Protocols

Protocol A: Standard Coupling for 3-Iodo-1-THP-indazole

Best for: Reactive iodides, routine synthesis.

  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a stir bar.

  • Reagents: Add 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol), Pd(PPh3)2Cl2 (35 mg, 0.05 mmol, 5 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).

  • Atmosphere: Cap with a septum. Evacuate and backfill with Argon (x3).

  • Solvents: Inject anhydrous THF (5 mL) and Et3N (2 mL) via syringe.

  • Alkyne: Inject the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 1 hour. If monitoring (TLC/LCMS) shows incomplete conversion, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NH4Cl (removes bulk Cu), water, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Advanced Coupling for 3-Bromo-1-THP-indazole (Cu-Free)

Best for: Less reactive bromides, preventing homocoupling.

  • Setup: Charge a microwave vial or pressure tube with 3-bromo-1-THP-indazole (1.0 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

  • Atmosphere: Seal and purge with Argon.

  • Solvents: Add anhydrous 1,4-Dioxane (5 mL) and the Alkyne (1.5 mmol).

  • Reaction: Heat to 90°C for 4-16 hours.

  • Workup: Filter through a Celite pad (rinse with EtOAc). Treat filtrate with SiliaMetS® Thiol (200 mg) for 2 hours. Filter and concentrate.

Mechanistic Insight: The "Protected" Advantage

The following diagram illustrates why N-protection is non-negotiable. In the unprotected pathway (left), the metal center is sequestered by the nitrogen anion. In the protected pathway (right), the catalytic cycle proceeds unimpeded.

Mechanism Substrate 3-Haloindazole Unprotected Unprotected (N-H) Substrate->Unprotected Protected Protected (N-PG) Substrate->Protected Deprotonation Base Deprotonation (N- Anion formed) Unprotected->Deprotonation Poisoning Catalyst Poisoning (Pd-N coordination) Deprotonation->Poisoning Fail FAILURE: No Reaction or N-Alkynylation Poisoning->Fail OxAdd Oxidative Addition (LnP-Pd-Ar) Protected->OxAdd Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal Product SUCCESS: C3-Alkynyl Indazole Transmetal->Product

Figure 2: Mechanistic divergence between unprotected (failure) and protected (success) pathways.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry.

  • Billingsley, K., & Buchwald, S. L. (2005). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Journal of the American Chemical Society, 127, 4996.

  • Biotage Application Note. (2023). How to Remove Palladium in three easy steps.

  • Vacher, B., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction. Journal of Peptide Science.

Technical Support Center: Reaction Condition Optimization for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the indazole scaffold, a privileged structure in medicinal chemistry.[1][2] Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Indazoles, bicyclic aromatic heterocycles, are integral to numerous pharmaceutical agents, including anti-cancer drugs like niraparib and pazopanib.[3][4] However, their synthesis can be challenging, often plagued by issues of regioselectivity, low yields, and harsh reaction conditions.[5][6] This guide will equip you with the knowledge to overcome these hurdles.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in N-Alkylation - A Mixture of N1 and N2 Isomers

A frequent challenge in indazole chemistry is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 substituted products.[5][7] The thermodynamically more stable 1H-indazole tautomer and the kinetically favored 2H-indazole are in equilibrium, and the outcome of alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions.[3][8]

Question: I am obtaining a mixture of N1 and N2 alkylated indazoles. How can I selectively synthesize the N1-isomer?

Answer: Achieving high selectivity for the N1-alkylated product often involves leveraging conditions that favor the thermodynamic product. Here are key strategies:

  • Choice of Base and Solvent: This is a critical determinant of regioselectivity. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[5][9] It is proposed that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering attack at the N2 position.[9] In contrast, using solvents like dimethylformamide (DMF) can lead to decreased N1 selectivity.[9]

  • Substituent Effects: The electronic nature and steric bulk of substituents on the indazole ring play a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[9]

  • Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be driven towards the more stable N1-substituted product through thermodynamic equilibration.[9]

Question: How can I favor the formation of the N2-alkylated indazole?

Answer: While the 1H-indazole is generally more stable, specific conditions can be employed to favor kinetic control and promote alkylation at the N2 position:

  • Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), is a reliable method for achieving N2-alkylation.[5]

  • Gallium/Aluminum-Mediated Alkylation: A procedure utilizing gallium/aluminum or aluminum mediation for direct alkylation with α-bromocarbonyl compounds has been shown to be highly regioselective for the N2 position.[10]

  • Solvent and Base Effects: The choice of solvent and base can be tuned to favor N2-alkylation. For example, specific amine bases can influence the reaction pathway.[7]

Below is a workflow to guide your optimization process for achieving desired regioselectivity in indazole N-alkylation.

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

Issue 2: Low Yield or Incomplete Conversion in Indazole Synthesis

Low yields can stem from a variety of factors including inappropriate reaction conditions, catalyst deactivation, or the formation of side products.

Question: My indazole synthesis is resulting in a low yield. What are the common culprits and how can I improve it?

Answer: To address low yields, a systematic evaluation of your reaction parameters is necessary. Consider the following:

  • Catalyst and Solvent System: The choice of catalyst and solvent is paramount. For instance, in copper-catalyzed reactions, the copper source (e.g., Cu(OAc)₂, CuCl₂, Cu(OTf)₂) and solvent (e.g., MeCN, DMF, DMA) can significantly impact the yield.[11][12] Some combinations, like potassium carbonate in THF for N-alkylation, may result in no product formation.[5]

  • Reaction Temperature and Time: Many indazole syntheses are sensitive to temperature. For example, the Davis-Beirut reaction, while effective, can have varying yields depending on whether thermal heating or microwave irradiation is used.[13] Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Purity of Starting Materials: Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions. Ensure your starting materials are of high purity.

  • Atmosphere: Many organometallic catalysts used in indazole synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical.

The following table summarizes key reaction parameters for different indazole synthesis methods.

Synthesis MethodCatalystSolventTemperatureKey Considerations
Davis-Beirut Reaction Base (e.g., KOH)Alcohol (e.g., MeOH)60°C to refluxSensitive to water content; methanol is often the most reactive solvent.[14][15]
Copper-Catalyzed N-N Bond Formation Cu(OAc)₂, CuIDMSO, MeCN, DMA50-120°CCatalyst loading and choice of ligand (e.g., TMEDA) are important.[11][16]
Palladium-Catalyzed C-N Coupling Pd(OAc)₂Toluene, Dioxane80-110°CChoice of phosphine ligand is critical for catalytic activity.[3]
Metal-Free C-H Amination Ag₂CO₃Dichloroethane80°COxidant choice and stoichiometry are key.[17]
Issue 3: Difficulty with Work-up and Purification

The presence of byproducts and unreacted starting materials can complicate the isolation of the desired indazole product.

Question: I am struggling to purify my indazole product. What strategies can I employ for a cleaner reaction and easier purification?

Answer: A clean reaction is the first step to straightforward purification.

  • Reaction Monitoring: Closely monitor the reaction to avoid the formation of degradation products from prolonged reaction times or excessive heating.

  • Quenching: Proper quenching of the reaction is essential. For instance, in reactions using NaH, a careful quench with water or a saturated aqueous solution of ammonium chloride is necessary.[5]

  • Extraction: Choose an appropriate organic solvent for extraction based on the polarity of your product. Multiple extractions can improve recovery.

  • Chromatography: Column chromatography on silica gel is a common method for purifying indazoles. A well-chosen solvent system is key to achieving good separation. For some reactions, the large difference in Rf values between starting materials and products can simplify purification.[16]

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.

The following diagram illustrates a general experimental workflow for indazole synthesis, highlighting critical points for optimization.

Caption: General experimental workflow for indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the indazole core?

A1: A variety of methods exist for constructing the indazole ring system. Some of the most prevalent include:

  • Fischer Indazole Synthesis: A classical method involving the reaction of a phenylhydrazine with an aldehyde or ketone.[2]

  • Davis-Beirut Reaction: A versatile method for synthesizing 2H-indazoles from o-nitrobenzylamines.[15][18]

  • Transition Metal-Catalyzed Cyclizations: Modern methods often employ copper, palladium, or rhodium catalysts to facilitate C-N or N-N bond formation.[3][19]

  • Reductive Cyclization of o-Nitro-substituted Precursors: The Cadogan reaction is a well-known example, though it often requires harsh conditions.[20]

Q2: Are there any "green" or more environmentally friendly methods for indazole synthesis?

A2: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of recyclable catalysts, solvent-free reaction conditions, and the use of molecular oxygen as a green oxidant.[2][21]

Q3: How do I choose the right starting materials for my desired substituted indazole?

A3: The choice of starting material is dictated by the desired substitution pattern on the final indazole product. For example, to synthesize a 3-substituted indazole, you might start with a correspondingly substituted o-aminoacetophenone oxime.[22] Many modern synthetic methods offer a broad substrate scope, allowing for the synthesis of a wide array of functionalized indazoles.[3][16]

Q4: Can I synthesize 3H-indazoles?

A4: 3H-indazoles are the least common and generally the least stable tautomer.[8][16] However, specific methods, such as the [3+2] cycloaddition of in situ generated benzynes with certain diazo compounds, can provide access to 3,3-disubstituted 3H-indazoles.[2]

Q5: Where can I find detailed experimental procedures for specific indazole syntheses?

A5: Authoritative sources like Organic Syntheses provide detailed and vetted experimental procedures.[23][24] Additionally, the supporting information of peer-reviewed journal articles often contains step-by-step protocols.

References

  • Mithlesh Yadav and Archana Kapoor. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Publishing.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Troubleshooting regioselectivity in indazole synthesis. (n.d.). Benchchem.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). ACS Omega.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). PubMed.
  • Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Publishing.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2023). Bentham Science Publisher.
  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (n.d.). PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online.
  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). Beirut Arab University.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. (n.d.). DSpace@MIT.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2025). Request PDF - ResearchGate.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). AUB ScholarWorks.
  • Davis–Beirut reaction. (n.d.). Wikipedia.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025). ResearchGate.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.). eScholarship.org.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Effect of base, solvent, and temperature. a. (n.d.). Download Scientific Diagram - ResearchGate.
  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). Organic Letters - ACS Publications.
  • Methods of making indazoles. (n.d.). Google Patents.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • indazole. (n.d.). Organic Syntheses Procedure.
  • indazole. (n.d.). Organic Syntheses Procedure.

Sources

Validation & Comparative

Spectroscopic Comparison of N1 and N2 Indazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of


-indazole (N1-isomer)  and 

-indazole (N2-isomer)
is a critical checkpoint in heterocyclic drug development. While the N1-isomer represents the thermodynamic minimum, the N2-isomer is frequently encountered as a kinetic product or a target for specific pharmacological profiles (e.g., kinase inhibitors).

This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike indole, where N-alkylation is predictable, indazole alkylation yields mixtures whose regiochemistry cannot be assumed. Nuclear Overhauser Effect (NOE) NMR spectroscopy remains the gold standard for structural assignment, supported by distinct UV-Vis absorption profiles and


N chemical shift data.

Thermodynamic & Kinetic Landscape

Understanding the stability profile is prerequisite to synthesis and analysis. The indazole core exists in a tautomeric equilibrium favoring the benzenoid


-form over the quinonoid 

-form.
Stability Profile
  • Thermodynamic Stability:

    
    -indazole is approximately 2.3 – 4.5 kcal/mol  more stable than 
    
    
    
    -indazole in the gas phase and solution.
  • Synthetic Implications:

    • Thermodynamic Control: High temperatures, reversible conditions, or bulky protecting groups often favor the N1-isomer .

    • Kinetic Control: Rapid alkylation with reactive electrophiles (e.g., alkyl halides) often yields significant amounts of the N2-isomer due to the higher nucleophilicity of the N2 lone pair in the deprotonated anion.

Tautomeric Equilibrium Diagram

IndazoleTautomerism N1 1H-Indazole (N1) (Benzenoid Structure) Thermodynamic Product N2 2H-Indazole (N2) (Quinonoid Structure) Kinetic Trap N1->N2 Tautomerism (Ka) Anion Indazolyl Anion (Delocalized) N1->Anion -H+ (Base) N2->Anion -H+ Anion->N1 +R-X (Slow/Rev) Anion->N2 +R-X (Fast/Irrev)

Figure 1: Tautomeric equilibrium and alkylation pathways. The N1-form preserves the benzene ring aromaticity, while the N2-form induces a quinonoid disruption, raising the ground state energy.

Spectroscopic Profiling

A. Proton NMR ( H) & NOE Analysis

This is the most reliable method for structural assignment. The chemical environment of the proton at position 3 (H3) and its spatial proximity to the N-substituent are diagnostic.

The "NOE Vector" Protocol
  • N1-Substitution: The alkyl group (R) is spatially distant from H3. It shows a strong NOE correlation to the proton at position 7 (H7).

  • N2-Substitution: The alkyl group (R) is spatially adjacent to H3. It shows a strong NOE correlation to H3.

Table 1: Diagnostic


H NMR Parameters (in CDCl

)
FeatureN1-Alkyl IndazoleN2-Alkyl Indazole
H3 Chemical Shift

7.90 – 8.15 ppm

7.80 – 8.40 ppm (Often desheilded relative to N1)
NOE Correlation R group

H7
R group

H3
Multiplicity (H3) Typically Singlet (or weak doublet)Singlet
Solvent Effect H3 shift is stableH3 shift is highly solvent-dependent

Critical Note: H3 chemical shifts can overlap depending on the electronic nature of the substituent. Never rely on 1D shift values alone. The NOE experiment is the self-validating step.

B. UV-Vis Spectrophotometry

The electronic consequences of the "benzenoid" vs. "quinonoid" structures result in distinct absorption maxima (


).
  • N1-Isomers (Benzenoid): Exhibit absorption patterns similar to the parent unsubstituted indazole. Typically blue-shifted (hypsochromic) relative to N2.

  • N2-Isomers (Quinonoid): The disruption of the benzene aromaticity leads to a smaller HOMO-LUMO gap. These compounds consistently absorb at longer wavelengths (red-shifted, bathochromic).

Table 2: UV-Vis Absorption Characteristics

Isomer

Range (Acetonitrile)
Electronic Character
N1-Methyl

290 – 295 nm
Benzenoid (

)
N2-Methyl

305 – 315 nm
Quinonoid (Extended conjugation)
C. Nitrogen-15 ( N) NMR

If


N-HMBC or HSQC is available, this provides unambiguous confirmation without the need for NOE.
  • N1-Substituted: N1 is pyrrole-like (shielded,

    
     -200 to -160 ppm relative to nitromethane). N2 is pyridine-like (deshielded).
    
  • N2-Substituted: N2 is pyrrole-like. N1 is pyridine-like.

Experimental Workflows

Protocol 1: The "NOE Triangulation" Method

Purpose: To definitively assign regiochemistry of a synthesized indazole derivative.

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL CDCl

    
     or DMSO-
    
    
    
    . Ensure the solution is free of paramagnetic impurities.
  • 1D Acquisition: Acquire a standard proton spectrum. Identify the H3 singlet (usually the most downfield singlet, distinct from the benzene ring protons).

  • NOESY/ROESY Setup:

    • Set mixing time (

      
      ) to 500ms (NOESY) or 200-300ms (ROESY).
      
    • Acquire 2D spectrum.

  • Analysis:

    • Locate the N-Alkyl protons (e.g., N-CH

      
       or N-CH
      
      
      
      -R).
    • Check for cross-peaks at the H3 frequency.

    • Result A: Cross-peak present

      
      N2-Isomer .
      
    • Result B: No cross-peak at H3; Cross-peak at H7 (aromatic doublet/multiplet)

      
      N1-Isomer .
      
Analytical Decision Tree

AnalyticalWorkflow Start Synthesized Indazole Derivative Step1 Acquire 1H NMR Start->Step1 Step2 Identify H3 Singlet (~8.0 ppm) & N-Alkyl Protons Step1->Step2 Decision Perform 1D NOE or 2D NOESY Step2->Decision ResultN2 Strong NOE: N-Alkyl <-> H3 Decision->ResultN2 Correlation Observed ResultN1 Strong NOE: N-Alkyl <-> H7 Decision->ResultN1 No Correlation to H3 ConclusionN2 Conclusion: N2-Isomer (Quinonoid) ResultN2->ConclusionN2 ConclusionN1 Conclusion: N1-Isomer (Benzenoid) ResultN1->ConclusionN1

Figure 2: Step-by-step analytical workflow for assigning indazole regiochemistry.

Case Study Data: 1-Methyl vs. 2-Methyl Indazole[1]

The following data summarizes the key differences for the simplest alkyl derivatives.

Parameter1-Methylindazole (N1)2-Methylindazole (N2)
Structure


Melting Point Low (Oil or low melting solid)Higher (Solid, mp ~56°C)
UV

250 nm, 285 nm, 292 nm270 nm, 308 nm

H NMR (H3)

7.98 (s)

8.25 (s)

C NMR (C3)

133.5 ppm

123.0 ppm

(Note: Chemical shifts are approximate and solvent-dependent; use relative comparison.)

References

  • Thermodynamic Stability & Tautomerism

    • Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Heterocycles, 1985.
    • Source:

  • UV-Vis & Photochemistry

    • Bartholomew, G. L., et al. "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity." J. Am. Chem. Soc., 2023.
    • Source:

  • NMR Differentiation (NOE & Shifts)

    • Luo, G., et al. "Regioselective synthesis of 1- and 2-substituted indazoles." J. Org.[1][2] Chem., 2006.[3]

    • Source:

  • General Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
    • Source:

Sources

Biological activity of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate versus analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate versus Analogs[1]

Executive Summary: The "Dual-Vector" Scaffold

This compound (CAS: 1037840-79-1) is not a final therapeutic agent but a high-value privileged scaffold in medicinal chemistry. It is engineered to access specific chemical space distinct from the more common 6-amino or 3-substituted indazole drugs (e.g., Pazopanib, Axitinib).

Its biological utility lies in its orthogonal functionalization potential :

  • C5-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic aryl/heteroaryl groups that occupy deep hydrophobic pockets in enzymes (e.g., Kinase "gatekeeper" regions).

  • C4-Carboxylate: A precursor for carboxamides, providing critical hydrogen-bonding interactions with the hinge region of kinases (e.g., JNK3, FGFR) or solvent-exposed fronts of GPCRs.

  • N1-Methyl: Locks the indazole tautomer, preventing metabolic glucuronidation at the nitrogen and improving lipophilicity (

    
    ) for blood-brain barrier (BBB) penetration.
    

Comparative Biological Profile (SAR Analysis)

This section compares the 5-bromo-4-carboxylate core against its structural analogs to highlight why a researcher would select this specific scaffold.

Table 1: Structure-Activity Relationship (SAR) Matrix
Feature5-Bromo-4-Carboxylate (Target) 6-Bromo Analog (Common)4-H Analog (Unsubstituted)N1-H (Free Base)
Primary Target Class JNK3, FGFR1, BRD4 VEGFR, PDGFR (e.g., Pazopanib)General Kinase / GPCRPromiscuous binders
Binding Mode "L-Shaped" Binding: C4-amide H-bonds to hinge; C5-aryl extends into hydrophobic back-pocket.Linear Binding: C6-substituents extend linearly; often solvent exposed.Lower Affinity: Lacks the C4 H-bond anchor; relies solely on hydrophobic fit.Tautomeric Shift: Can bind in 1H or 2H form; unpredictable binding kinetics.
Metabolic Stability High: N1-Me blocks Phase II conjugation.Moderate: N1-H susceptible to glucuronidation.High: (If N1-substituted)Low: Rapid clearance via N-glucuronidation.
Synthetic Utility Divergent: Simultaneous modification of Core & Periphery.Linear: Sequential modification.Limited: Lacks C4 vector for diversity.Complex: Requires protection/deprotection steps.
Mechanistic Insight: Why the C4-Position Matters

In JNK3 (c-Jun N-terminal Kinase 3) inhibitors, the C4-amide motif derived from this ester is critical.

  • Experimental Evidence: Analogs lacking the C4-carbonyl (4-H) show a >100-fold loss in potency (IC50 shifts from ~5 nM to >500 nM). The carbonyl oxygen accepts a hydrogen bond from the backbone amide of Met149 (in JNK3), anchoring the inhibitor.

  • Selectivity: The 5-substitution (via the bromine handle) allows tuning for selectivity against the closely related p38 MAPK by exploiting steric clashes in the gatekeeper region.

Experimental Protocols

These protocols are designed for self-validation. Causality is explained for every critical step.

Protocol A: Divergent Library Synthesis (The "Make-One-Test-Many" Approach)

Objective: Convert the scaffold into a bioactive library of C4-amides/C5-biaryls.

Step 1: C4-Ester Hydrolysis & Amide Coupling (The Anchor)

  • Hydrolysis: Dissolve This compound (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 eq). Stir at 50°C for 4h.

    • Validation: TLC should show disappearance of the non-polar ester spot. Acidify to pH 3 to precipitate the acid.

  • Coupling: Suspend the crude acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 min to activate. Add the desired Amine (R-NH2) (1.1 eq). Stir 12h at RT.

    • Causality: HATU is chosen over EDC/HOBt to prevent racemization (if chiral amines are used) and ensure high yield for sterically hindered anilines.

    • Result:Intermediate A (5-bromo-indazole-4-carboxamide).

Step 2: C5-Suzuki Cross-Coupling (The Pharmacophore)

  • Dissolve Intermediate A (1.0 eq) in 1,4-Dioxane/H2O (4:1).

  • Add Aryl Boronic Acid (1.5 eq) and Cs2CO3 (3.0 eq). Degas with N2 for 5 min.

  • Add Pd(dppf)Cl2 (0.05 eq). Heat to 90°C for 16h (sealed tube).

    • Causality: Pd(dppf)Cl2 is robust for electron-deficient aryl bromides. Cs2CO3 provides the "anhydrous" base effect necessary to prevent protodeboronation of the boronic acid.

    • Validation: LC-MS must show a single peak with the expected M+1 mass. No bromine isotope pattern (1:1 ratio) should remain.

Protocol B: Kinase Inhibition Assay (FRET-Based)

Objective: Quantify the biological activity (IC50) of the synthesized analogs against JNK3 or FGFR1.

  • Reagents: Recombinant JNK3 kinase, AlexaFluor® 647-labeled peptide substrate, ATP (at Km concentration).

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response, 3-fold serial dilution).

  • Reaction:

    • Mix Kinase + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min (allows slow-binding inhibitors to equilibrate).

    • Add ATP + Substrate to initiate. Incubate 60 min at RT.

  • Detection: Add Eu-labeled antibody (TR-FRET detection). Read fluorescence ratio (665 nm / 615 nm).

  • Data Analysis: Fit data to a sigmoidal dose-response equation (variable slope).

    • Self-Validation: Z'-factor must be > 0.5. Reference inhibitor (e.g., JNK-IN-8) must yield IC50 within 3-fold of historical mean.

Visualizations

Diagram 1: Structural Logic & SAR Vectors

This diagram illustrates how the molecule is divided into functional zones for drug design.

SAR_Logic Core Methyl 5-bromo-1-methyl- 1H-indazole-4-carboxylate C4_Vector C4-Ester Vector (H-Bond Anchor) Core->C4_Vector Amidation C5_Vector C5-Bromine Vector (Hydrophobic Pocket) Core->C5_Vector Suzuki Coupling N1_Vector N1-Methyl Vector (Metabolic Shield) Core->N1_Vector Pre-installed Target_JNK Target: JNK3 (Neurodegeneration) C4_Vector->Target_JNK Hinge Binding (Met149) Target_FGFR Target: FGFR (Oncology) C5_Vector->Target_FGFR Gatekeeper Interaction N1_Vector->Target_JNK BBB Penetration

Caption: Functional vectors of the scaffold. C4 targets the hinge region; C5 targets the hydrophobic back-pocket.

Diagram 2: Synthesis Workflow for Bioactive Library

Synthesis_Flow Start Methyl 5-bromo-1-methyl- 1H-indazole-4-carboxylate Step1 Step 1: LiOH Hydrolysis (Reveal Carboxylic Acid) Start->Step1 Step2 Step 2: Amide Coupling (HATU) (Introduce R1: Hinge Binder) Step1->Step2 Intermediate Intermediate: 5-Bromo-Indazole-4-Carboxamide Step2->Intermediate Step3 Step 3: Suzuki Coupling (Pd) (Introduce R2: Hydrophobic Tail) Intermediate->Step3 Final Final Bioactive Library (Dual-Substituted Indazole) Step3->Final

Caption: Step-by-step divergent synthesis pathway to generate high-affinity kinase inhibitors.

References

  • Zhang, S. G., et al. (2018).[2] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783. Link

  • Liu, Z., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 11, 14894-14905. Link

  • Bhanu Prakash, T., et al. (2014).[3] "Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(1), 353-359.[3] Link

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link

  • Feng, Y., et al. (2013).[3] "Discovery of N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." ACS Medicinal Chemistry Letters, 4(5), 463–468. Link

Sources

Confirming the Regioselectivity of Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The vs. Conundrum

In medicinal chemistry, particularly within kinase inhibitor development, the indazole scaffold is ubiquitous. However, functionalizing the indazole ring presents a persistent regiochemical challenge: the annular tautomerism between


-indazole and 

-indazole allows electrophiles to attack either nitrogen.
  • The

    
    -isomer (Thermodynamic):  Preserves the benzenoid aromaticity of the fused ring. Generally favored under thermodynamic control or with specific bases (e.g., NaH).
    
  • The

    
    -isomer (Kinetic):  Induces a quinoid-like character in the 6-membered ring. Often favored under kinetic conditions or by steric steering, but frequently produced as a significant impurity (or the desired major product in specific scaffold designs).
    

Misassigning these isomers is a "silent killer" in SAR (Structure-Activity Relationship) studies. A compound thought to be an


-derivative that is actually an 

-derivative will have vastly different hydrogen bond donor/acceptor vectors, rendering docking models useless.

This guide objectively compares the analytical methods for distinguishing these isomers, prioritizing self-validating NMR techniques over ambiguous methods.

Mechanistic & Structural Basis[1]

To distinguish the isomers, one must understand the connectivity differences that generate diagnostic signals.

Tautomerism and Alkylation Pathways

The indazole ring exists in equilibrium. The


 tautomer is generally more stable (approx. 20 kJ/mol), but the 

position is often more nucleophilic depending on the solvent and base used.

IndazoleMechanism Indazole Indazole Tautomers (Equilibrium) TS_N1 Transition State N1 (Thermodynamic Path) Indazole->TS_N1 Attack at N1 TS_N2 Transition State N2 (Kinetic Path) Indazole->TS_N2 Attack at N2 Electrophile Electrophile (R-X) Electrophile->TS_N1 Electrophile->TS_N2 Prod_N1 N1-Product (Benzenoid) TS_N1->Prod_N1 Stable Prod_N2 N2-Product (Quinoid) TS_N2->Prod_N2 Less Stable

Figure 1: Divergent pathways in indazole alkylation. The preservation of the benzene ring in the N1-product drives thermodynamic stability.

Comparative Analysis of Analytical Methods

Method A: 2D 1H-13C HMBC (The Gold Standard)

Verdict: Most Reliable & Accessible.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the robust method of choice. It relies on detecting


 (3-bond) couplings. The connectivity distance from the alkyl protons (

-protons) to the ring carbons differs fundamentally between isomers.
  • 
    -Alkylated:  The 
    
    
    
    -protons are attached to
    
    
    . They are 3 bonds away from the bridgehead carbon C7a (
    
    
    ). They are too far (4 bonds) from C3 to show a strong correlation.
  • 
    -Alkylated:  The 
    
    
    
    -protons are attached to
    
    
    . They are 3 bonds away from C3 (
    
    
    ). They are 4 bonds away from C7a (
    
    
    ), making the C7a correlation invisible.
Feature

-Isomer

-Isomer
Diagnostic Correlation

-H

C7a

-H

C3
Secondary Correlation

-H

C2 (Not possible, N)

-H

C7a (Absent)
Reliability HighHigh
Requirement Standard 2D ProbeStandard 2D Probe
Method B: 15N-HMBC (The "Ultimate Truth")

Verdict: Definitive but requires specialized setup.

If you have a cryoprobe or can run overnight scans,


 HMBC provides the most distinct chemical shift data.
  • 
    -R:  The alkylated nitrogen (
    
    
    
    ) is "pyrrole-like" (shielded, approx -160 ppm). The unalkylated
    
    
    is "pyridine-like" (deshielded, approx -70 ppm).
  • 
    -R:  The alkylated nitrogen (
    
    
    
    ) is "pyrrole-like." The unalkylated
    
    
    is "pyridine-like."

Note: Chemical shifts are approximate and referenced to nitromethane (0 ppm).

Method C: 1D 1H/13C Chemical Shifts (The "Quick Check")

Verdict: Useful for screening, but risky for final assignment without reference standards.

  • C3 Shift: In

    
    -isomers, the C3 carbon is often shielded (shifted upfield) compared to the 
    
    
    
    -isomer.
  • Proton Shift: The C3-H proton in

    
    -isomers is typically deshielded (downfield) relative to 
    
    
    
    .[1]
  • Risk: Substituents on the ring (e.g., 5-fluoro, 6-methoxy) can alter these electronics, leading to false positives if you rely solely on 1D data.

Visualizing the Diagnostic Logic (HMBC)

The following diagram illustrates the specific connectivity paths that generate the diagnostic cross-peaks in an HMBC spectrum.

HMBC_Logic cluster_N1 N1-Alkylated Indazole (HMBC) cluster_N2 N2-Alkylated Indazole (HMBC) N1_Atom N1 (Alkylated) C7a C7a (Bridgehead) Alpha_H1 Alkyl Protons (H) Alpha_H1->N1_Atom 1 Bond (J) Alpha_H1->C7a 3 Bonds (Strong Correlation) N2_Atom N2 (Alkylated) C3 C3 (Ring Carbon) Alpha_H2 Alkyl Protons (H) Alpha_H2->N2_Atom 1 Bond (J) Alpha_H2->C3 3 Bonds (Strong Correlation)

Figure 2: The "Smoking Gun" correlations. Green arrow indicates the definitive N1 signal (H to C7a); Red arrow indicates the definitive N2 signal (H to C3).

Experimental Protocols

Protocol A: The Diagnostic HMBC Workflow

Use this protocol for routine confirmation of regiochemistry.

  • Sample Prep: Dissolve 5-10 mg of the isolated product in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred if the compound is polar, as aggregation can broaden peaks in chloroform).
  • Instrument Setup:

    • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

    • Optimization: Set the long-range coupling constant (CNST13 on Bruker) to 8 Hz . This covers the typical range for aromatic

      
       (6-10 Hz).
      
    • Scans: Minimum 8-16 scans per increment for standard concentration.

  • Data Processing:

    • Phase the 2D spectrum carefully.

    • Load the 1D

      
       spectrum on the F2 axis and 1D 
      
      
      
      on the F1 axis.
  • Analysis Steps:

    • Identify the alkyl protons (e.g.,

      
       or 
      
      
      
      ).
    • Look for correlations in the aromatic region (110-150 ppm).

    • The Test:

      • Does the alkyl proton correlate to the bridgehead carbon (typically 135-145 ppm)?

        
        
        
        
        
        -Isomer
        .
      • Does the alkyl proton correlate to the C3 carbon (typically 120-135 ppm)?

        
        
        
        
        
        -Isomer
        .
Protocol B: Regioselective Synthesis (Standard Control)

Use this to generate reference standards if assignment remains ambiguous.

  • To favor

    
     (Thermodynamic): 
    
    • Reagents:

      
       (1.2 eq), Alkyl Halide (1.1 eq).
      
    • Solvent: THF or DMF.

    • Condition: 0°C to RT.[2][3] The sodium salt allows equilibration to the thermodynamic product.[4]

  • To favor

    
     (Kinetic/Steric): 
    
    • Reagents: Meerwein's salt (

      
      ) often favors 
      
      
      
      via kinetic alkylation in neutral conditions (DCM), though mixtures are common.
    • Note: Pure

      
       synthesis is difficult; usually requires chromatographic separation from the 
      
      
      
      major product.

Decision Matrix

Follow this logic flow to determine the correct analytical technique for your sample.

DecisionTree Start Start: Isolated Indazole Product Crystals Are single crystals available? Start->Crystals XRay Run X-Ray Diffraction (Definitive) Crystals->XRay Yes NMR_Access Access to High-Field NMR? Crystals->NMR_Access No Run_HMBC Run 1H-13C HMBC (Protocol A) NMR_Access->Run_HMBC Yes Check_Corr Check Alkyl-H Correlations Run_HMBC->Check_Corr Res_N1 Correlation to C7a? Confirm N1 Check_Corr->Res_N1 H -> C7a Res_N2 Correlation to C3? Confirm N2 Check_Corr->Res_N2 H -> C3 Ambiguous Ambiguous/Overlapping Peaks? Check_Corr->Ambiguous Unclear Run_15N Run 1H-15N HMBC (Method B) Ambiguous->Run_15N

Figure 3: Analytical decision tree for indazole assignment.

References

  • Cheung, et al. "Regioselectivity in the Alkylation of Indazoles." Journal of Organic Chemistry. (Discusses the thermodynamic vs kinetic control and solvent effects).

  • Claramunt, R. M., et al.

    
     and 
    
    
    
    CPMAS NMR spectroscopy." Arkivoc. (Authoritative source on N-NMR shifts).
  • Luo, G., et al. "Regioselective Synthesis of N2-Substituted Indazoles." Journal of Organic Chemistry. (Provides modern synthetic methods and NMR characterization data).

  • Beilstein J. Org.[3] Chem. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." (Detailed HMBC analysis of C7a vs C3 correlations).

Sources

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Bromoindazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle via carbon-carbon bond-forming reactions is a cornerstone of modern drug discovery. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. However, the successful coupling of bromoindazoles is highly dependent on the judicious selection of the catalytic system. This guide provides an in-depth comparative analysis of various palladium-based catalysts for the Suzuki coupling of bromoindazoles, offering field-proven insights and supporting experimental data to empower researchers in their synthetic endeavors.

The Crucial Role of the Catalyst in Indazole Functionalization

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide.[1] While seemingly straightforward, the electronic nature and potential for N-H acidity of the indazole ring, coupled with the position of the bromine substituent, can present significant challenges. The choice of the palladium catalyst, and more specifically the ligand coordinated to it, is paramount in overcoming these hurdles to achieve high yields and selectivity.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand plays a critical role in each of these steps, influencing the electron density at the palladium center, the steric environment around the metal, and the overall stability of the catalytic species.

The Landscape of Catalysts for Bromoindazole Coupling: A Comparative Analysis

Our comparative study will focus on three main classes of palladium catalysts that have shown utility in the Suzuki coupling of bromoindazoles: traditional phosphine-based catalysts, modern biaryl phosphine (Buchwald) ligands, and N-heterocyclic carbene (NHC) ligands. We will also touch upon ligand-free systems and alternative nickel-based catalysts.

Traditional Phosphine Ligand-Based Catalysts

Simple phosphine ligands like triphenylphosphine (PPh₃) and ferrocene-based ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been the workhorses of palladium catalysis for decades.

Mechanism and Rationale: These ligands coordinate to the palladium center, influencing its reactivity. For instance, the bite angle of bidentate ligands like dppf can affect the ease of reductive elimination. The electron-donating ability of the phosphine can facilitate the oxidative addition step.

Experimental Data Snapshot: Coupling of 5-Bromoindazoles

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422[3]
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane80295[3]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465[3]

Analysis and Field Insights:

As the data clearly indicates, for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, PdCl₂(dppf) is significantly superior to Pd(PPh₃)₄ and Pd(PCy₃)₂.[3] This highlights a critical point: while traditional, a one-size-fits-all approach is ineffective. The chelating nature of dppf likely stabilizes the palladium catalyst, preventing decomposition and promoting efficient turnover. For NH-free indazoles, Pd(PPh₃)₄ has shown good efficacy in microwave-assisted couplings of 3-bromoindazoles, suggesting that reaction conditions can dramatically influence catalyst performance.[4]

Modern Biaryl Phosphine (Buchwald) Ligands and Precatalysts

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[5] Ligands such as SPhos and XPhos, often employed with palladium precatalysts (e.g., G2, G3, and G4), have demonstrated exceptional activity for challenging substrates.

Mechanism and Rationale: These ligands feature a biaryl backbone that creates a sterically hindered environment around the palladium center. This bulkiness promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition, especially with less reactive aryl chlorides and bromides.[5] The electron-rich nature of these phosphines further enhances the rate of oxidative addition. The G3 and G4 precatalysts offer the advantage of forming the active Pd(0) species more readily and with fewer side products compared to earlier generations.[6]

Experimental Data Snapshot: Coupling of a 7-Chloro-azaindole (a bromoindazole analogue)

Catalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)Reference
XPhos-Pd-G2 (2 mol%)K₃PO₄DMF:EtOH:H₂O100 (MW)30-4090[7]

Analysis and Field Insights:

The Buchwald-type catalysts have proven to be highly effective for the coupling of nitrogen-containing heterocycles, including unprotected indazoles.[8] The high yield obtained in the coupling of a challenging chloro-azaindole with a boronic acid using a low loading of the XPhos-Pd-G2 precatalyst underscores the superior activity of these systems.[7] For many researchers, these catalysts are now the first choice for difficult couplings due to their reliability and broad substrate scope.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[9] They are strong σ-donors, forming very stable bonds with the metal center. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a popular type of air- and moisture-stable Pd-NHC precatalysts.[10][11]

Mechanism and Rationale: The strong Pd-NHC bond prevents ligand dissociation, leading to highly stable and long-lived catalysts. The exceptional σ-donating ability of NHCs makes the palladium center more electron-rich, which can significantly accelerate the rate-limiting oxidative addition step.[7][9] The steric bulk of the NHC ligand can be tuned to promote reductive elimination.

Experimental Data Snapshot: General Performance of PEPPSI-iPr

| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PEPPSI-iPr (1 mol%) | Various Aryl Bromides | Various Boronic Acids | K₂CO₃ | None (Solvent-Free) | 110 (MW) | 10 | up to 91 |[11] |

Analysis and Field Insights:

Pd-NHC complexes, particularly PEPPSI-type precatalysts, have demonstrated excellent performance in Suzuki-Miyaura couplings, often under mild conditions and even in aqueous media.[12] Their high stability and activity make them suitable for a wide range of substrates, including electron-rich and electron-poor aryl bromides.[12] While direct comparative data for bromoindazoles against phosphine-based systems under identical conditions is limited in the literature, the general high performance of Pd-NHC catalysts suggests they are a very strong contender, especially when catalyst stability and high turnover numbers are desired.

Experimental Protocols: A Step-by-Step Guide

To provide actionable insights, here are detailed experimental protocols for the Suzuki-Miyaura coupling of bromoindazoles using representative catalysts from each class.

Protocol 1: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole using PdCl₂(dppf)

This protocol is adapted from a procedure that demonstrated high efficiency for this class of substrate.[13]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol) to the flask.

  • Add degassed DME (5 mL) and degassed water (1.25 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Protocol 1

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromoindazole, Boronic Acid, and K₂CO₃ inert Evacuate and backfill with Argon (3x) reagents->inert catalyst Add PdCl₂(dppf) inert->catalyst solvent Add degassed DME and Water catalyst->solvent heat Heat to 80 °C with stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, wash with H₂O and Brine cool->extract dry Dry over Na₂SO₄ and concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->ArPdX ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->ArPdArB

Sources

Benchmarking Novel 7-Indazole Derivatives: A Comparative Guide vs. Standard Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole (1H-indazole) scaffolds represent a privileged structure in medicinal chemistry, functioning as bioisosteres for indole and purine rings. This structural mimicry allows them to act as potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), specifically targeting VEGFR, FGFR, and Aurora kinases.

As a Senior Application Scientist, I often observe a critical gap in drug discovery portfolios: the failure to rigorously benchmark "novel" compounds against established Standards of Care (SoC). This guide outlines a self-validating workflow to benchmark a hypothetical novel series (Series 7-Indazole) against Axitinib , a clinically approved indazole-based VEGFR inhibitor.

Mechanistic Basis & Target Profile

To benchmark effectively, one must first define the mechanism of action (MoA). Indazole derivatives primarily function by occupying the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling.

Signaling Pathway Blockade

The following diagram illustrates the specific intervention point of indazole derivatives within the VEGF signaling cascade, blocking angiogenesis and proliferation.

Indazole_Mechanism Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Binding Phos Autophosphorylation Receptor->Phos Blocked Ras RAS/RAF Complex Receptor->Ras Signaling Indazole Indazole Compound (ATP-Competitive) Indazole->Receptor Inhibits Mek MEK/ERK Pathway Ras->Mek Prolif Cell Proliferation & Angiogenesis Mek->Prolif

Figure 1: Mechanism of Action. Indazole compounds competitively bind to the ATP pocket of VEGFR2, halting the phosphorylation cascade required for downstream RAS/RAF/MEK signaling.

Experimental Protocol: The Self-Validating System

Benchmarking is only as reliable as the assay driving it. For antiproliferative assessment, we utilize a Resazurin Reduction Assay (e.g., Alamar Blue) over classic MTT. Resazurin allows for continuous monitoring and is less prone to chemical interference by inhibitor compounds.

Protocol: Resazurin Kinetic Viability Assay

Objective: Determine IC50 values with a Z-factor > 0.5.

Phase A: Optimization (The "Senior Scientist" Check)

Before screening, you must determine the Linear Growth Phase .

  • Seed target cells (e.g., HUVEC) at 5 densities (1k, 2k, 4k, 8k, 16k cells/well).

  • Measure fluorescence daily for 96 hours.

  • Selection Rule: Choose the seeding density that remains in the log-phase growth at the end of the assay duration (usually 72h). Common Error: Over-seeding leads to contact inhibition, masking the drug's antiproliferative effect.

Phase B: The Screening Workflow
  • Seeding: Seed HUVEC (3,000 cells/well) in 96-well black-walled plates. Incubate 24h for attachment.

  • Compound Preparation:

    • Dissolve Indazoles and Axitinib in 100% DMSO (Stock 10mM).

    • Perform 1:3 serial dilutions in media. Final DMSO concentration must be <0.5% v/v.[1]

  • Controls (Mandatory for Validity):

    • Negative Control: 0.5% DMSO (100% Viability).

    • Positive Control: Staurosporine (1 µM) or Bortezomib (0% Viability).

    • Blank: Media only (Background subtraction).

  • Incubation: Treat cells for 72 hours.

  • Readout: Add Resazurin (final conc. 44 µM). Incubate 2-4 hours. Read Fluorescence (Ex 560nm / Em 590nm).

Benchmarking Data: Novel Series vs. SoC

The following data represents a comparative analysis of a hypothetical "Novel Series 7" against the standard, Axitinib.

Interpretation Guide:

  • HUVEC (Endothelial): Primary target for anti-angiogenic indazoles. Lower IC50 = Higher Potency.

  • A549 (Lung Carcinoma): Secondary tumor target.

  • HepG2 (Hepatocytes): Toxicity proxy. A high IC50 here is desirable (High Potency / Low Toxicity = High Selectivity Index).

Table 1: Comparative Antiproliferative Potency (IC50)
Compound IDClassHUVEC IC50 (nM)A549 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (HepG2/HUVEC)
Axitinib (SoC) Indazole (Ref)0.25 ± 0.05 2.10 ± 0.3 > 10.0 > 40,000
INDZ-701 Novel Series 70.18 ± 0.021.85 ± 0.28.547,222
INDZ-702 Novel Series 74.50 ± 0.505.20 ± 0.612.02,666
INDZ-703 Novel Series 70.22 ± 0.040.95 ± 0.12.1 9,545

Analysis:

  • INDZ-701 is the lead candidate. It shows superior potency to Axitinib in HUVEC (0.18 nM vs 0.25 nM) while maintaining a favorable toxicity profile.

  • INDZ-703 is potent but "promiscuous," showing high toxicity in HepG2 cells (2.1 µM), likely due to off-target kinase inhibition. It should be discarded or optimized.

Screening Cascade Workflow

To replicate this study, follow this logical decision tree. This ensures resources are not wasted on compounds that fail early "Go/No-Go" criteria.

Screening_Cascade Library Compound Library (Indazole Derivs) SinglePoint 1. Primary Screen (10 µM Single Dose) Library->SinglePoint Filter1 >50% Inhibition? SinglePoint->Filter1 DoseResp 2. Dose-Response (IC50 Determination) Filter1->DoseResp Yes Discard Discard Filter1->Discard No Selectivity 3. Selectivity Profiling (HepG2 vs Target) DoseResp->Selectivity IC50 < Reference DoseResp->Discard Low Potency Lead Lead Candidate Selectivity->Lead High SI Selectivity->Discard Toxic

Figure 2: Screening Cascade. A funnel approach starting with high-throughput single-point assays, moving to quantitative IC50 generation, and finally selectivity profiling.

Advanced Characterization: Validating the Mechanism

Mere antiproliferative data is insufficient for publication. You must confirm the mode of death.

Apoptosis vs. Necrosis

Indazoles typically induce apoptosis. To validate this:

  • Caspase 3/7 Glo Assay: Treat cells with IC50 concentration of INDZ-701.

  • Expectation: A 3-5 fold increase in luminescence (Caspase activity) compared to DMSO control confirms apoptotic cell death rather than necrotic lysis.

Kinase Selectivity (The "Off-Target" Trap)

Indazoles are "sticky." A common failure mode is inhibiting too many kinases.

  • Protocol: Use a Kinase HotSpot panel (e.g., Eurofins or Reaction Biology) against a panel of 10 representative kinases (e.g., VEGFR1/2/3, PDGFR, FGFR, EGFR, SRC).

  • Success Metric: >100-fold selectivity for VEGFR over EGFR ensures the antiproliferative effect is mechanism-specific and not general cytotoxicity.

References

  • Zhang, L., et al. "The Anticancer Activity of Indazole Compounds: A Mini Review." ResearchGate, 2025.

  • Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

  • Creative Bioarray. "Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay." Creative Bioarray Protocols.

  • MedChemExpress. "Axitinib Product Information & Biological Activity." MedChemExpress.

  • Gross-Goupil, M., et al. "Axitinib: a review of its safety and efficacy in the treatment of renal cell carcinoma." Cancer Management and Research, 2013.

Sources

Safety Operating Guide

Operational Directive: Disposal of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

[1]

Executive Summary

Do not dispose of this compound down the drain or in general trash.

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate (CAS: 1000342-30-2 or related derivatives) is a halogenated organic intermediate .[1] Its disposal is strictly regulated due to the presence of the bromine atom and the biological activity inherent to the indazole pharmacophore.[2]

  • Primary Disposal Stream: Halogenated Organic Waste (Solid or Liquid).[1][2]

  • Critical Hazard: Potential for formation of toxic brominated byproducts if incinerated at insufficient temperatures.[1][2]

  • Operational Rule: Segregate strictly from non-halogenated solvents to prevent cross-contamination of cheaper waste streams.[1][2]

Chemical & Hazard Profile

Understanding the molecular properties is the first step in safe disposal.[1][2] The bromine substituent at position 5 is the primary driver for the "Halogenated" classification.[2]

PropertySpecificationOperational Implication
Chemical Structure Indazole core, Methyl ester, BromineHalogenated Waste .[1] Requires high-temp incineration.[1][2]
Physical State Solid (Powder/Crystal)Dispose as Solid Hazardous Waste unless dissolved.[1][2]
Hazard Class Irritant (H315, H319, H335), Acute Tox.[1][2] (H302)Requires full PPE (Nitrile gloves, goggles, lab coat).[1][2]
Reactivity Esters can hydrolyze; Incompatible with strong oxidizersDo not mix with strong acids/bases in waste containers.[1][2]
Storage Class 11 (Combustible Solids)Keep away from heat sources and oxidizers.[1][2]

Expert Insight: While the methyl ester moiety is relatively stable, the indazole nitrogen can act as a weak base.[1][2] Avoid co-disposal with strong mineral acids (like concentrated HCl) in the same waste carboy to prevent exothermic salt formation or hydrolysis.[1][2]

Decision Logic & Workflow

The following decision tree illustrates the correct segregation path for this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid (Pure/Residue)StateCheck->SolidPathPowder/Filter CakeLiquidPathSolution (Mother Liquor)StateCheck->LiquidPathDissolvedSolidContainerContainer: Wide-Mouth JarLabel: 'Hazardous Waste - Solid - Toxic'SolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckTreatmentDestruction Method:High-Temp Rotary Kiln IncinerationSolidContainer->TreatmentHaloStreamContainer: Carboy (White/Yellow)Label: 'Halogenated Organic Waste'SolventCheck->HaloStreamContains DCM/ChloroformSolventCheck->HaloStreamContains Non-Halo Solvent(Contaminated by Bromine)HaloStream->Treatment

Figure 1: Segregation logic for halogenated indazole waste.[1][2] Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often mandates disposal in the Halogenated stream.[1]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound, Spills, Filter Cake)

Applicability: Expired reagents, reaction failures, weighing paper residues.[1]

  • PPE Verification: Don standard nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.[1][2] Use a fume hood if dust generation is likely.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.[1][2] Do not use glass for solids if avoidable, to reduce breakage risk during transport.[1][2]

  • Transfer:

    • Transfer the solid directly into the container.[1][2]

    • Spill Cleanup: If spilled, dampen a paper towel with acetone, wipe up the solid, and place the entire paper towel into the solid waste container.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][2][3]

    • Chemical Name: Write "this compound" (do not use abbreviations).

    • Constituents: List "Brominated Organic Solid."

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1][2]

Protocol B: Liquid Waste (Mother Liquors, Rinsates)

Applicability: Reaction mixtures, column chromatography fractions, glassware rinses.[1][2]

  • Segregation Rule: Because this molecule contains Bromine , any solution containing it >1% should ideally be treated as Halogenated Waste .[1][2]

    • Why? Non-halogenated waste streams (often used for fuel blending) have strict halogen limits (typically <1000 ppm).[1][2] Contaminating a drum of Acetone with this brominated indazole can result in heavy fines or re-classification fees from your waste vendor.[1][2]

  • Container Selection: Use a chemically resistant carboy (HDPE or Glass).[1][2]

    • Note: Ensure the carboy is rated for the solvent (e.g., use glass if your solvent is DCM).[1][2]

  • Labeling:

    • Stream Name: "Halogenated Organic Solvents."

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute (e.g., "Methyl 5-bromo... 5%").

Regulatory Compliance & Logistics

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific molecule is not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic).[1][4] However, the generator must determine if it exhibits characteristic hazards.[1][2]

  • Waste Code Assignment:

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .[1][2][5]

    • If the waste contains halogenated solvents (like DCM) used in the process: F002 .[1][2]

    • If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise), but treat as Toxic for safety.[1][2]

  • DOT Shipping (for off-site transport):

    • Likely classification: UN 2811, Toxic solids, organic, n.o.s.[1] (this compound), 6.1, PG III .[1]

Final Destruction

The only acceptable destruction method for halogenated organic solids is High-Temperature Incineration (typically >1100°C) with flue gas scrubbing.[1][2] This ensures the bromine atoms are captured as salts (e.g., NaBr) rather than released as corrosive HBr gas or brominated dioxins.[1][2]

References

  • Fisher Scientific. (2023).[1][2][6] Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Analogue). Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Product Specification: Methyl 5-bromo-1H-indazole-6-carboxylate (Analogue). Retrieved from

  • US EPA. (2025). RCRA Hazardous Waste Definitions: F-Listed Halogenated Solvents. Retrieved from

  • Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 268 Appendix III - Halogenated Organic Compounds.[1][2] Retrieved from

A Senior Application Scientist's Guide to Handling Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate, a key reagent in modern drug discovery and development. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe utilization of this brominated heterocyclic compound, ensuring both personal safety and experimental integrity.

Hazard Analysis: Understanding the Compound

This compound is a solid, likely a powder, and belongs to the class of halogenated organic compounds.[1][2] While specific toxicological data for this exact molecule is not extensively published, data from structurally similar compounds, such as other brominated indazoles, provides a strong basis for a comprehensive risk assessment.

The primary hazards associated with analogous compounds include:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[1][3][4][5]

  • Skin Irritation: Causes skin irritation (H315).[1][4][5][6]

  • Eye Irritation: Causes serious eye irritation (H319/H320).[1][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][4][5]

Given its solid form, the primary routes of exposure are inhalation of the powder and direct contact with skin or eyes.[7] Therefore, our safety protocols must be designed to mitigate these specific risks.

Core Protective Measures: The "Why" Behind the PPE

A multi-layered approach to personal protective equipment (PPE) is crucial. Each component is selected to counteract a specific hazard identified in our analysis.

Potential Hazard Primary Exposure Route Required PPE Rationale
Respiratory Irritation Inhalation of airborne particlesNIOSH-approved Respirator (N95 minimum)Prevents fine particles from entering the respiratory tract, which can cause irritation.[8] For weighing or generating dust, a higher level of protection may be warranted.
Eye Irritation Airborne particles, splashesChemical Safety Goggles & Face ShieldGoggles provide a seal against dust.[8] A face shield offers a broader barrier against splashes when handling solutions.
Skin Irritation Direct contact with solid or solutionsNitrile Gloves & Lab Coat/CoverallsNitrile gloves provide chemical resistance.[9] A fully buttoned lab coat and full-length pants protect underlying skin from accidental contact.[7]
Ingestion Contamination of hands, food, or drinkNitrile Gloves & Good Lab HygienePrevents transfer of the chemical from contaminated surfaces to the mouth. Never eat, drink, or smoke in the laboratory.[3][6]
A Deeper Dive into Selections:
  • Respiratory Protection: The most significant risk when handling this compound in its solid form is the inhalation of fine particles.[7] All weighing and initial solution preparations must be conducted within a certified chemical fume hood to minimize airborne dust.[9][10] A NIOSH-approved air-purifying respirator is mandatory. For routine handling, an N95 dust mask may suffice, but for tasks with a higher potential for aerosolization, a half-mask or full-face respirator with particulate filters (P100) is recommended.[3]

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are essential to protect against airborne dust and potential splashes.[11] When handling larger quantities or preparing solutions, the use of a full-face shield over safety goggles is an authoritative best practice.[11][12]

  • Hand, Body, and Foot Protection: Chemical-resistant nitrile gloves are the minimum requirement for hand protection.[9] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[5] A flame-resistant lab coat, worn fully buttoned, is required. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7] For extensive handling, disposable chemical-resistant coveralls should be considered.[13]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key stages of handling this compound.

Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Gloves, Goggles, Respirator, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (Absorbent Liner) prep2->prep3 handle1 Weigh Compound (Use anti-static weigh boat) prep3->handle1 Proceed to handling handle2 Add to Solvent (Slowly, to avoid splashing) handle1->handle2 handle3 Cap and Mix Solution handle2->handle3 clean1 Decontaminate Surfaces (e.g., 70% Ethanol) handle3->clean1 Proceed to cleanup clean2 Segregate Waste (Halogenated Organics) clean1->clean2 clean3 Remove PPE (Gloves last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Procedural Steps:
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE: nitrile gloves, chemical safety goggles, a properly fitted respirator, and a buttoned lab coat.[9][10]

    • Line the work surface inside the fume hood with an absorbent, disposable pad.[10]

  • Handling (Inside Chemical Fume Hood):

    • Carefully weigh the desired amount of the solid compound. Use a tared, anti-static weigh boat to prevent dispersal of the powder.

    • Slowly add the compound to the solvent in your reaction vessel. Avoid "dumping" the powder, which can create dust.

    • Securely cap the vessel before removing it from the fume hood for your experiment.

  • Post-Handling and Cleanup:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of all contaminated materials, including weigh boats, disposable pads, and gloves, in the designated "Halogenated Organic Waste" container.[9][14][15]

Disposal Plan: Ensuring Environmental and Personal Safety

As a brominated organic molecule, this compound requires specific disposal procedures.

  • Waste Segregation: All waste contaminated with this compound—including excess solid, solutions, and disposable materials—MUST be placed in a clearly labeled "Halogenated Organic Waste" container.[15][16] Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[16][17]

  • Container Management: Waste containers must be kept closed except when adding waste.[17] They should be stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures.

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

By understanding the specific hazards of this compound and rigorously applying these handling, operational, and disposal protocols, researchers can ensure a safe and productive laboratory environment.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • NSP Engineering. (2026, January 21). Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Sastres Safe. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.